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molecular formula C10H8BrNO2 B1335977 1-(2-bromoethyl)-1H-indole-2,3-dione CAS No. 4290-78-2

1-(2-bromoethyl)-1H-indole-2,3-dione

Cat. No. B1335977
M. Wt: 254.08 g/mol
InChI Key: SJALPCXFOSGNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04780477

Procedure details

A solution of 4.00 g of 1-(2-bromoethyl)isatin and 13.5 ml of isopropylamine in 160 ml of dry N,N-dimethylformamide was stirred for 1 hour at 80° C. The solution was concentrated under reduced pressure and the residue was dissolved in 50 ml of a 2N-hydrochloric acid. The solution was washed with ethyl acetate, neutralized by adding an aqueous sodium bicarbonate solution, and extracted with chloroform. The chloroform layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (eluent: chloroform/methanol=10/1) to obtain 3.11 g of 1-(2-isopropylaminoethyl)isatin in an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][N:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6].[CH:15]([NH2:18])([CH3:17])[CH3:16]>CN(C)C=O>[CH:15]([NH:18][CH2:2][CH2:3][N:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrCCN1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of a 2N-hydrochloric acid
WASH
Type
WASH
Details
The solution was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
by adding an aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (eluent: chloroform/methanol=10/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCCN1C(=O)C(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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